Ethyl 2,4-dimethylhepta-2,4-dienoate
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Overview
Description
Ethyl 2,4-dimethylhepta-2,4-dienoate is an organic compound with the molecular formula C11H18O2. It is an ester, characterized by the presence of an ethyl group attached to a 2,4-dimethylhepta-2,4-dienoate moiety. This compound is known for its unique structural features, including multiple double bonds and a branched carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dimethylhepta-2,4-dienoate can be synthesized through esterification reactions. One common method involves the reaction of 2,4-dimethylhepta-2,4-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethylhepta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2,4-dimethylhepta-2,4-dienoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethylhepta-2,4-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The double bonds in the compound may also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethylheptanoate: Similar structure but lacks the double bonds.
Ethyl 2,4-dimethylhexanoate: Shorter carbon chain with similar functional groups.
Ethyl 2,4-dimethylpentanoate: Even shorter carbon chain with similar functional groups.
Uniqueness
Ethyl 2,4-dimethylhepta-2,4-dienoate is unique due to its combination of multiple double bonds and a branched carbon chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62332-69-8 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 2,4-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-7-9(3)8-10(4)11(12)13-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
WIVKHDMDKQZPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C=C(C)C(=O)OCC |
Origin of Product |
United States |
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